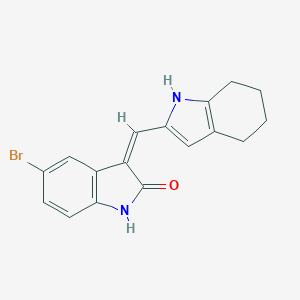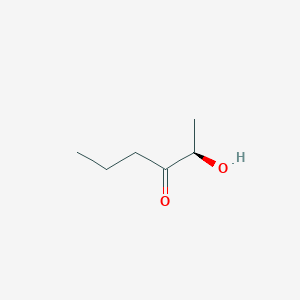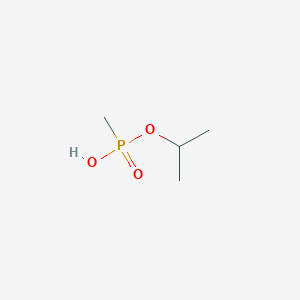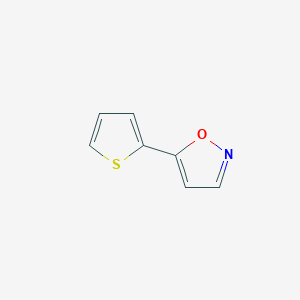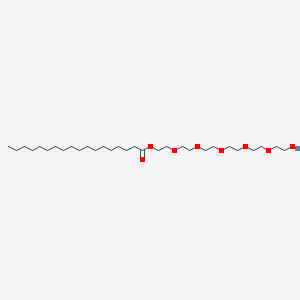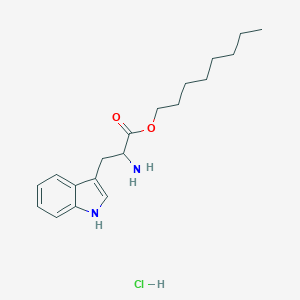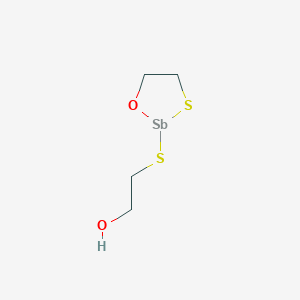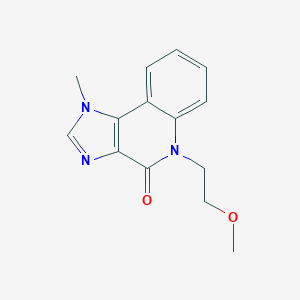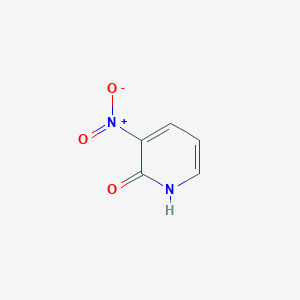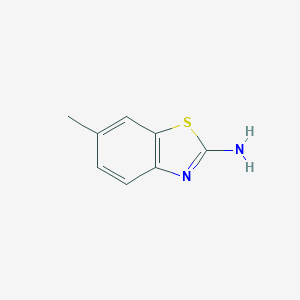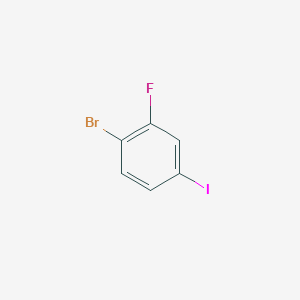![molecular formula C19H14O12 B160941 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione CAS No. 139163-18-1](/img/structure/B160941.png)
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a naturally occurring ellagitannin, a type of polyphenolic compound. It is known for its antimicrobial activity and its role as an inhibitor of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . This compound is found in various plants and has been studied for its potential health benefits and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione can be synthesized through the iodination of 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside . The process involves the following steps:
Iodination: 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside is iodinated to form the intermediate compound.
Deprotection: The intermediate is then deprotected to yield ellagic acid 4-O-xylopyranoside.
Industrial Production Methods: Industrial production of ellagic acid 4-O-xylopyranoside typically involves extraction from natural sources, such as plants rich in ellagitannins. The extraction process includes:
Plant Material Collection: Harvesting plant materials containing ellagitannins.
Extraction: Using solvents like ethanol or methanol to extract the ellagitannins.
Purification: Purifying the extract through techniques like chromatography to isolate ellagic acid 4-O-xylopyranoside.
化学反応の分析
Types of Reactions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Hydrolysis of ellagitannins can yield ellagic acid and its glycosides.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis Conditions: Acidic or enzymatic conditions are typically used for hydrolysis.
Major Products:
Oxidation Products: Various oxidized derivatives of ellagic acid.
Hydrolysis Products: Ellagic acid and its glycosides.
科学的研究の応用
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione has several scientific research applications:
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in studying bacterial inhibition.
Xanthine Oxidase Inhibition: Its role as a xanthine oxidase inhibitor is significant in research related to gout and hyperuricemia.
Anti-inflammatory Properties: It has been studied for its potential to inhibit inflammatory responses.
Cancer Research: Ellagic acid derivatives, including ellagic acid 4-O-xylopyranoside, have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
作用機序
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione exerts its effects through several mechanisms:
Xanthine Oxidase Inhibition: It inhibits xanthine oxidase, reducing the production of uric acid and reactive oxygen species.
Antimicrobial Action: It disrupts microbial cell walls and inhibits essential enzymes in bacteria.
Anti-inflammatory Mechanism: It modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Anticancer Mechanism: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, caspase-3) and downregulating anti-apoptotic proteins (Bcl-2).
類似化合物との比較
- Ellagic acid
- 3-O-methylellagic acid 4-O-β-D-xylopyranoside
- 3,3’-Di-O-methylellagic acid 4’-O-β-D-xylopyranoside
- 3,4’-Di-O-methylellagic acid
- 3,8-Di-O-methylellagic acid
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione stands out due to its unique combination of antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
139163-18-1 |
|---|---|
分子式 |
C19H14O12 |
分子量 |
434.3 g/mol |
IUPAC名 |
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11+,14-,19+/m1/s1 |
InChIキー |
KNURQRIPZJJYQO-PJIMMEPBSA-N |
SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
| 139163-18-1 | |
同義語 |
EABXP ellagic acid 4-O-xylopyranoside ellagic acid-4-O-beta-D-xylopyranoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


